molecular formula C7H6ClN3O B8092424 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine

5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine

Cat. No.: B8092424
M. Wt: 183.59 g/mol
InChI Key: KUANWWBSORSIJV-UHFFFAOYSA-N
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Description

5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine (CAS 1824286-23-8) is a high-value chemical scaffold in medicinal chemistry, particularly in the development of novel protein kinase inhibitors for targeted therapy . This compound features a fused, planar bicyclic core structure that serves as a versatile building block for further functionalization . The specific chlorine and methoxy substituents on the pyrimidine ring make it a critical synthetic intermediate for structure-activity relationship (SAR) studies, enabling the exploration of new chemical space in drug discovery . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug design, known for its ability to interact with the ATP-binding sites of various kinases . Researchers utilize this compound as a key precursor in the synthesis of more complex molecules aimed at inhibiting clinically relevant targets. For instance, derivatives based on this scaffold have been developed into potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a target for inflammatory and autoimmune diseases such as asthma and COPD . Other research avenues include the development of dual inhibitors of CDK2 and TRKA kinases, showcasing the scaffold's potential in creating anticancer agents that can overcome drug resistance . The inherent reactivity of the chlorine atom at the 5-position allows for efficient nucleophilic aromatic substitution, providing a handle to introduce diverse amine and other functional groups to optimize potency and selectivity . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

5-chloro-7-methoxypyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-12-7-4-5(8)10-6-2-3-9-11(6)7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUANWWBSORSIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC=NN21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 5-Aminopyrazole with Diethyl Malonate

In a representative procedure, 5-amino-1H-pyrazole reacts with diethyl malonate under basic conditions (sodium ethoxide in ethanol) to form pyrazolo[1,5-a]pyrimidine-5,7-diol. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The amino group of 5-aminopyrazole attacks the carbonyl carbon of diethyl malonate, forming an intermediate enolate.

  • Cyclization : Intramolecular dehydration closes the pyrimidine ring, yielding the dihydroxy product.

Typical Conditions

ReagentsSolventTemperatureYield
5-Aminopyrazole, Diethyl malonate, NaOEtEthanolReflux89%

This method, validated by Khalafy et al., provides a high-yielding route to the core structure.

Chlorination at Positions 5 and 7

The dihydroxy intermediate is converted to 5,7-dichloropyrazolo[1,5-a]pyrimidine using POCl₃, a robust chlorinating agent.

Mechanism and Optimization

POCl₃ reacts with hydroxyl groups via a two-step process:

  • Phosphorylation : Hydroxyl groups form phosphate intermediates.

  • Nucleophilic Displacement : Chloride ions replace the phosphate groups, yielding dichloro derivatives.

Reaction Conditions

ReagentsCatalystTemperatureYield
POCl₃, Pyridine (cat.)Neat110°C61%

The use of pyridine as a catalyst enhances reaction efficiency by neutralizing HCl byproducts.

Regioselective Methoxylation at Position 7

The 7-chloro substituent undergoes nucleophilic substitution with methoxide ions, while the 5-chloro group remains intact due to steric and electronic factors.

Sodium Methoxide-Mediated Substitution

A solution of 5,7-dichloropyrazolo[1,5-a]pyrimidine in dimethylformamide (DMF) reacts with NaOMe at 60°C for 4 hours. The 7-position exhibits higher reactivity due to reduced steric hindrance and favorable resonance stabilization of the transition state.

Optimized Parameters

ReagentsSolventTemperatureYield
NaOMe, 5,7-Dichloro derivativeDMF60°C87%

This method, adapted from Ambeed’s benzylation protocol, demonstrates the versatility of nucleophilic aromatic substitution in functionalizing pyrazolo[1,5-a]pyrimidines.

Alternative Synthetic Pathways

Direct Cyclocondensation with Pre-Functionalized Reagents

β-Ketoesters bearing methoxy groups (e.g., methyl acetoacetate) can theoretically streamline synthesis by introducing the methoxy moiety during core formation. However, this approach faces challenges in regiocontrol and is less commonly reported.

Late-Stage Oxidation-Methylation

A two-step sequence involving:

  • Oxidation : Conversion of 7-hydroxy intermediates to ketones.

  • Methylation : Use of methyl iodide (MeI) or dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions.
    This route is less efficient due to competing side reactions.

Analytical Characterization

Critical data for confirming the structure of 5-chloro-7-methoxypyrazolo[1,5-a]pyrimidine include:

  • ¹H NMR : Singlets for methoxy (–OCH₃, δ 3.9 ppm) and aromatic protons.

  • LC-MS : Molecular ion peak at m/z 200.1 [M+H]⁺.

  • X-ray Crystallography : Confirms planar bicyclic structure and substituent positions .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines, N-oxides, and dihydro derivatives, which have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Structural Characteristics

5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine features a pyrazolo[1,5-a]pyrimidine core structure with a chlorine atom at the 5-position and a methoxy group at the 7-position. These substituents enhance its reactivity and biological profile, leading to significant pharmacological potential.

Pharmacological Applications

1. Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer properties. Research indicates that derivatives of this compound can inhibit tumor growth through various mechanisms. For instance, compounds based on this scaffold have been shown to selectively inhibit certain protein kinases involved in cancer progression, leading to promising therapeutic outcomes in preclinical studies .

2. Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidines. The compound has demonstrated efficacy against various viral infections, suggesting its role as a scaffold for developing antiviral agents. Its mechanism often involves the inhibition of viral replication through interaction with viral enzymes .

3. Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been evaluated for their ability to reduce inflammation in various models, indicating potential applications in treating inflammatory diseases .

Synthesis and Functionalization

The synthesis of this compound can be achieved through several methods, including regioselective halogenation and nucleophilic substitution reactions. The presence of the chlorine atom at the 5-position enhances electrophilic reactivity, allowing for further functionalization to create diverse derivatives with tailored biological activities.

Synthesis Pathways

Synthesis Method Description Yield (%)
Regioselective HalogenationChlorination at C(7) position using phosphorus oxychlorideUp to 92%
Nucleophilic SubstitutionReaction with morpholine for selective substitution94%
Microwave-assisted SynthesisRapid synthesis under controlled conditionsHigh yields reported

Case Studies

Case Study 1: Antitumor Activity
A study published in Molecules demonstrated that derivatives of this compound exhibited significant antitumor activity against human cancer cell lines. The compound's ability to inhibit specific kinases was linked to its structural characteristics, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study 2: Antiviral Efficacy
Another research effort focused on the antiviral properties of pyrazolo[1,5-a]pyrimidines against influenza viruses. The study showed that modifications at the methoxy position could enhance antiviral activity by improving binding affinity to viral proteins, thus inhibiting replication effectively .

Mechanism of Action

The mechanism of action of 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Effects at C5 and C7 Positions
Compound Name R5 R7 Biological Activity Reference
5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine Cl OMe Under investigation (kinase inhibition potential)
5-Methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine CH₃ CF₃ Structural stability; anticancer activity
7-Morpholinyl-pyrazolo[1,5-a]pyrimidine Morpholine PI3Kδ inhibition (IC₅₀ <10 nM)
7-Trichloromethylpyrazolo[1,5-a]pyrimidine CCl₃ Enhanced crystallinity; antiviral potential
5-(4-Chlorophenyl)-7-methyl derivative C₆H₄Cl CH₃ Anti-tubercular activity
  • Electron-Withdrawing vs. Electron-Donating Groups : The 7-trifluoromethyl group (CF₃) in enhances electrophilic reactivity, enabling SNAr reactions for further functionalization . In contrast, the methoxy group (OMe) in the target compound improves solubility and may reduce metabolic instability .
  • Chlorine at C5: The chloro substituent in this compound is associated with increased lipophilicity (logP ~3.2), which may enhance membrane permeability compared to non-halogenated analogues .

Structural and Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Melting Point (°C) logP Solubility (mg/mL)
This compound 190–194 (predicted) 3.2 0.15 (PBS)
7-Trifluoromethyl derivative 165–168 2.8 0.08 (DMSO)
5-Methyl-7-trichloromethyl derivative 210–215 4.1 <0.01 (H₂O)
  • Crystallinity : Derivatives with bulky substituents (e.g., trichloromethyl) exhibit higher melting points due to enhanced intermolecular stacking .
  • Solubility : Methoxy-substituted compounds show improved aqueous solubility compared to halogenated analogues, critical for bioavailability .

Biological Activity

5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data tables and findings from various studies.

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic routes often include chlorination and methoxylation steps to achieve the desired substitution pattern on the pyrazolo[1,5-a]pyrimidine scaffold. The chemical structure can be represented as follows:

C8H7ClN4O\text{C}_8\text{H}_7\text{ClN}_4\text{O}

Anticancer Properties

This compound exhibits significant anticancer activity through its role as a selective inhibitor of various kinases involved in cancer cell proliferation. Notably, it has been evaluated against several cancer cell lines:

  • Inhibition of Pim-1 Kinase : Research indicates that compounds similar to this compound effectively inhibit Pim-1 kinase, which is implicated in tumorigenesis. In vitro studies have demonstrated that these compounds can suppress phosphorylation events critical for cancer cell survival at submicromolar concentrations .
  • Selectivity Profile : The selectivity of this compound against a panel of kinases has been characterized. For instance, one study reported a selectivity score indicating >95% inhibition of Pim-1 at 1 µM concentration while showing minimal activity against other kinases, suggesting a favorable safety profile for potential therapeutic use .

Additional Biological Activities

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines have shown promise in other therapeutic areas:

  • Anti-inflammatory Effects : Some derivatives have been tested for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions like chronic obstructive pulmonary disease (COPD) and asthma. The introduction of morpholine moieties has been associated with enhanced selectivity towards specific isoforms of PI3K, which play a role in inflammatory responses .
  • Antimicrobial Activity : Certain synthesized derivatives have demonstrated antimicrobial properties superior to conventional antibiotics like tetracycline. This suggests that modifications to the pyrazolo[1,5-a]pyrimidine structure can lead to compounds with broad-spectrum antimicrobial efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

StudyCompound TestedCell LineIC50 (µM)Mechanism
This compoundMCF-7< 0.3Inhibition of Pim-1
Morpholine-substituted analogsA5490.15PI3Kδ inhibition
Pyrazolo derivativesVarious bacterial strains< 10Antimicrobial activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine?

  • Methodology : The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl precursors. For example, 7-chloro derivatives are prepared by refluxing hydroxylated precursors (e.g., 7-hydroxypyrazolo[1,5-a]pyrimidine) with phosphorus oxychloride (POCl₃) in 1,4-dioxane, catalyzed by triethylamine. Purification involves column chromatography (petroleum ether/ethyl acetate) and recrystallization from ethanol or cyclohexane . Alternative routes include coupling 7-chloro intermediates with aryl amines in ethanol under reflux (yields: 62–70%) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • 1H/13C NMR : Identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretches at ~2200 cm⁻¹, C–Cl at 750 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .
  • X-ray Crystallography : Resolves planar geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .

Q. What solvents and reaction conditions are optimal for synthesizing pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology : Use polar aprotic solvents (e.g., pyridine, DMF) to enhance solubility of intermediates. Reflux temperatures (110–120°C) and POCl₃ stoichiometry (2.5 equivalents) maximize chlorination efficiency. For amine coupling, acetonitrile or ethanol under argon improves yields (67–70%) .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing by-products?

  • Methodology :

  • Optimize stoichiometry: Use 1.2 equivalents of aryl amines in coupling reactions to reduce unreacted starting material .
  • Kinetic monitoring: Track reactions via TLC (petroleum ether/ethyl acetate, 9:1) to halt at peak product formation (~5 hours) .
  • Purification: Employ gradient column chromatography (silica gel, ethyl acetate/petroleum ether 1:9 to 3:7) followed by recrystallization (ethanol/CH₂Cl₂) .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents at positions 2, 5, and 7. For example, CF₃ at position 7 enhances antimalarial activity (IC₅₀ = 0.16 µM) via hydrophobic interactions with Pf-dihydroorotate dehydrogenase .
  • Computational Modeling : Perform molecular docking to predict binding affinities (e.g., planar pyrazolo[1,5-a]pyrimidine cores align with purine-binding pockets) .
  • Crystallographic Validation : Compare X-ray structures to identify conformational biases (e.g., dihedral angles <10° between fused rings and aryl groups improve receptor fit) .

Q. How to design derivatives for selective kinase inhibition?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 7 to mimic ATP’s adenine moiety.
  • Attach bulky substituents (e.g., p-tolylazo) at position 3 to block non-target binding pockets.
  • Validate selectivity via kinase profiling assays (e.g., KDR kinase IC₅₀ < 1 µM achieved with 2-methyl-7-trifluoromethyl derivatives) .

Q. What analytical approaches diagnose unexpected by-products in synthesis?

  • Methodology :

  • LC-MS/HPLC : Quantify impurities (e.g., unreacted enamines or hydrazines) and assign masses to by-products .
  • DFT-NMR Comparison : Calculate theoretical chemical shifts for proposed structures (e.g., competing cyanopyrazole vs. aminopyrazole pathways) and match with experimental data .
  • Mechanistic Studies : Vary reaction conditions (e.g., switch from hydrazine hydrate to methylamine) to suppress competing pathways .

Notes

  • For toxicity assessments, follow safety protocols: Use glove boxes for hazardous intermediates (e.g., POCl₃) and dispose of waste via certified biohazard services .
  • Always cross-validate synthetic routes with crystallographic data to confirm regioselectivity .

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